molecular formula C33H27N B13659845 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine

Cat. No.: B13659845
M. Wt: 437.6 g/mol
InChI Key: OLLKQLMEQJJDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is a fluorene-based aromatic amine compound extensively studied for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its molecular structure features a central fluorene core substituted with dimethyl groups at the 9-position, a biphenyl group at the 2-amine position, and a phenyl group at the 3-position. This design enhances thermal stability and hole-transporting capabilities, making it suitable for use in hole injection layers (HILs) and electron-blocking layers (EBLs) in OLEDs . The compound has a molecular formula of C27H23N, a molecular weight of 361.47 g/mol, and a CAS number of 897671-69-1 . It is typically stored at -20°C and handled under inert conditions due to its sensitivity to oxidation .

Properties

Molecular Formula

C33H27N

Molecular Weight

437.6 g/mol

IUPAC Name

9,9-dimethyl-3-phenyl-N-(4-phenylphenyl)fluoren-2-amine

InChI

InChI=1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)29-21-28(25-13-7-4-8-14-25)32(22-31(29)33)34-26-19-17-24(18-20-26)23-11-5-3-6-12-23/h3-22,34H,1-2H3

InChI Key

OLLKQLMEQJJDEM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves palladium-catalyzed amination or cross-coupling reactions between substituted biphenyl and fluorene derivatives. The key approach is the formation of the C-N bond linking the biphenyl group to the fluoren-2-amine core.

Stepwise Synthesis Overview

Step 1: Preparation of 9,9-Dimethyl-9H-fluoren-2-amine

  • Starting from 9,9-dimethyl-9H-fluorene, amination at the 2-position is performed to introduce the amine functional group.

Step 2: Synthesis of 4-Bromo-1,1'-biphenyl

  • Commercially available or synthesized via bromination of biphenyl at the para-position.

Step 3: Palladium-Catalyzed Buchwald-Hartwig Amination

  • Coupling of 9,9-dimethyl-9H-fluoren-2-amine with 4-bromo-1,1'-biphenyl under palladium catalysis (e.g., Pd2(dba)3) in the presence of a base such as sodium tert-butoxide.
  • The reaction is typically conducted in anhydrous toluene under nitrogen atmosphere, heated to reflux for 12 hours.
  • Ligands such as tri-tert-butylphosphine (P(t-Bu)3) are used to enhance catalytic efficiency.

Step 4: Purification

  • The crude product is extracted with dichloromethane, washed with water and brine, dried over magnesium sulfate, and purified by silica gel chromatography using dichloromethane/hexane mixtures.
  • Recrystallization yields the pure compound with typical yields around 70–75%.

Representative Experimental Procedure

Reagent Amount Role
N-(9,9-Dimethyl-9H-fluoren-2-yl)amine 10.00 g (27.66 mmol) Amine substrate
Sodium tert-butoxide 3.19 g (33.19 mmol) Base
4-Bromo-1,1'-biphenyl 8.14 g (33.19 mmol) Aryl halide
Pd2(dba)3 1.26 g (1.38 mmol) Palladium catalyst
P(t-Bu)3 (1.0 M in toluene) 1.38 mL (1.38 mmol) Ligand
Anhydrous toluene 150 mL Solvent

Procedure:

  • Combine reagents under nitrogen, heat to reflux for 12 h.
  • Cool, extract, wash, dry, and purify by chromatography and recrystallization.

Data Table: Reaction Conditions and Yields

Parameter Condition/Value Notes
Catalyst Pd2(dba)3 (4 mol%) Effective for C-N coupling
Ligand P(t-Bu)3 (5 mol%) Enhances catalyst performance
Base Sodium tert-butoxide Strong, non-nucleophilic base
Solvent Anhydrous toluene High boiling point for reflux
Temperature Reflux (~110 °C) Optimal for reaction rate
Reaction time 12 hours Complete conversion
Yield 70–75% Isolated pure product
Purification Silica gel chromatography Dichloromethane/hexane eluent

Analytical Characterization

  • [^1H NMR (300 MHz, CD2Cl2)](pplx://action/followup):
    Multiplets between δ 7.72–7.10 ppm representing aromatic protons, broad signals for amine proton at δ ~6.04 ppm, and singlet at δ 1.54 ppm for methyl groups on the 9,9-dimethylfluorene moiety.

  • Melting Point: 145–149 °C consistent with literature values.

  • Purity: >98% confirmed by HPLC analysis in commercial preparations.

Alternative Synthetic Routes and Variations

  • Some syntheses employ Suzuki-Miyaura coupling to introduce biphenyl substituents using phenylboronic acid derivatives and bromo-fluorene amines as intermediates.

  • Modifications include the use of different ligands or bases to optimize yield or reaction time.

  • The compound can also serve as a precursor for further functionalization, such as bithiophene or carbazole derivatives via additional cross-coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, altering their activity. The pathways involved could include signal transduction mechanisms where the compound acts as a modulator.

Comparison with Similar Compounds

Table 1: Structural and Thermal Comparison

Compound Name Molecular Weight (g/mol) Glass Transition Temp. (Tg) Key Structural Features
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine 361.47 140°C 9,9-dimethyl fluorene, biphenyl-4-yl, phenyl
N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenylcarbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine 678.86 Not reported Additional carbazole moiety for enhanced hole transport
N,N-Di([1,1'-biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine Not reported >150°C Carbazole and biphenyl groups for high Tg
7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) ~650 (estimated) Not reported Spirobifluorene core for balanced charge transport

Key Observations :

  • The dimethyl groups on the fluorene core improve thermal stability, as evidenced by the Tg of 140°C .
  • Carbazole-containing derivatives (e.g., ) exhibit enhanced hole mobility but lack reported Tg data.
  • Spirobifluorene-based compounds (e.g., CzFA ) prioritize balanced electron/hole transport over thermal resilience.

Device Performance in OLEDs

The compound and its analogs are critical in OLED layers. Performance metrics include lifetime (LT90), efficiency, and color purity:

Table 2: Device Performance Comparison

Compound Name LT90 Lifetime (h) Current Efficiency (cd/A) Application Layer
This compound 1.4 Not reported Hole Transport Layer (HTL)
EBL-A (N-([1,1'-Biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-2-amine) 55.7 27.8 Electron Blocking Layer
CzFA (Spirobifluorene-based) Not reported 21.8 lm/W Host Material

Key Observations :

  • Carbazole- and spirobifluorene-containing derivatives achieve higher efficiencies (e.g., 27.8 cd/A for EBL-A) due to improved charge confinement .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine, also known by its CAS number 1242056-42-3, is a complex organic compound notable for its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article delves into its biological activity, synthesis, structure-function relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅₁H₃₈N₂ with a molecular weight of approximately 678.86 g/mol. Its structure features a fluorenamine core with two biphenyl groups and additional phenyl substituents, contributing to its unique electronic properties and biological activities .

FeatureDetails
Molecular Formula C₅₁H₃₈N₂
Molecular Weight 678.86 g/mol
CAS Number 1242056-42-3

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include methods such as:

  • Formation of the Fluorenamine Core : Utilizing starting materials like fluorenone derivatives.
  • Biphenyl Substitution : Introducing biphenyl groups through electrophilic aromatic substitution.
  • Dimethylation : Achieving the dimethyl substitution at the 9-position using methylating agents.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. In vitro assays demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in a dose-dependent manner .

3. Interaction with Drug Transporters

The compound's interaction with P-glycoprotein (P-gp), a key drug transporter involved in multidrug resistance, has been investigated. Studies suggest that it may enhance the efficacy of co-administered anticancer agents by inhibiting P-gp activity .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-(biphenyl) derivatives in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor volume and weight compared to control groups, with no observable side effects .

Case Study 2: Inhibition of Cytokine Production

In another study focusing on inflammatory responses, compounds derived from N-[1,1'-Biphenyl]-4-yldimethylfluorenamine were shown to significantly reduce IL-6 levels in activated macrophages at concentrations as low as 1 µM .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Catalyst SystemPd(OAc)2_2/XPhos
SolventToluene/DMF (3:1)
Reaction Temperature80°C
PurificationColumn chromatography

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Data PointsReference
1^1H-NMR (DMSO-d6_6)δ 8.48 (s, 1H, NH)
IR (ATR)1596 cm1^{-1} (C=C)
CHN AnalysisC: 91.07%, H: 5.45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.